(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid
Description
(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a carboxylic acid group at the 2-position (S-configuration) and a substituted phenyl ring attached to the pyrrolidine nitrogen. The phenyl ring features a morpholine-4-sulfonyl group at the 4-position and a nitro group at the 2-position.
The pyrrolidine core contributes conformational rigidity, which is critical for interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C15H19N3O7S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2S)-1-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H19N3O7S/c19-15(20)13-2-1-5-17(13)12-4-3-11(10-14(12)18(21)22)26(23,24)16-6-8-25-9-7-16/h3-4,10,13H,1-2,5-9H2,(H,19,20)/t13-/m0/s1 |
InChI Key |
VLXKCNCMNNMBSV-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
Protection of Hydroxy Group :
Trans-4-hydroxy-L-proline is treated with p-nitrobenzyl chloroformate in a biphasic system (dichloromethane/water) under alkaline conditions (NaOH) at 0–5°C. This yields (2S,4R)-1-(4-nitrobenzyloxycarbonyl)-4-hydroxyproline with 93% yield .**Conditions**: - Solvent: Dichloromethane/water - Base: NaOH (2N) - Temperature: 0–5°C - Time: 3 hoursDeprotection and Functionalization :
Subsequent steps involve selective deprotection of the carboxyl group and alkylation. Strong bases like LiHMDS or LDA are used to avoid racemization during alkylation.
Synthesis of 4-(Morpholine-4-sulfonyl)-2-nitrophenyl Moiety
The aromatic sulfonamide component is synthesized via sequential nitration and sulfonylation.
Nitration and Sulfonylation :
- Nitration : A pre-functionalized phenyl ring undergoes nitration using HNO₃/H₂SO₄. The nitro group directs subsequent electrophilic substitutions.
- Sulfonylation : The sulfonyl group is introduced via reaction with morpholine-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at −15°C.
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hours | 85–90% | |
| Sulfonylation | Morpholine-4-sulfonyl Cl, Et₃N | −15°C, inert atmosphere | 75–80% |
Coupling of Pyrrolidine and Aromatic Components
The final step involves linking the pyrrolidine core to the sulfonylated nitroaryl group.
Buchwald-Hartwig Amination :
A palladium-catalyzed coupling reaction attaches the aryl group to the pyrrolidine nitrogen. This method preserves stereochemistry and achieves high regioselectivity.
**Conditions**:
- Catalyst: Pd₂(dba)₃/Xantphos
- Base: Cs₂CO₃
- Solvent: Toluene
- Temperature: 110°C
- Yield: 70–75%
Racemization Mitigation Strategies
Maintaining the (2S) configuration is critical. Key approaches include:
- Using chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation.
- Low-temperature reactions (−15°C to 5°C) to minimize epimerization.
- Catalytic hydrogenation of intermediates under controlled conditions to retain cis stereochemistry.
Large-Scale Production Considerations
Industrial protocols emphasize cost efficiency and scalability:
- Batch Reactors : 20 L reactors achieve 92.6% yield for intermediate protection steps.
- Recrystallization : Ethanol or ethyl acetate recrystallization ensures >99% purity.
Analytical Validation
Final product characterization includes:
- HPLC : Confirms enantiomeric excess (>99% ee).
- MS/¹H-NMR : Validates molecular structure (e.g., δ 3.8 ppm for morpholine protons).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide (NaOH) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the sulfonyl group.
Scientific Research Applications
(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring and sulfonyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
(2S,4R)-4-(tert-Butoxy)-1-(2-(3-Methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic Acid ()
- Core Structure : Pyrrolidine-2-carboxylic acid with (2S,4R) stereochemistry.
- Key Substituents :
- tert-Butoxy group at the 4-position (protecting group).
- 3-Methylisoxazole acetyl at the 1-position.
- Comparison :
- The tert-butoxy group in this compound contrasts with the morpholine sulfonyl group in the target compound, leading to differences in steric bulk and hydrophobicity.
- The isoxazole acetyl moiety may engage in π-π stacking or dipole interactions, whereas the nitro group in the target compound could enhance electrophilicity .
(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid ()
- Core Structure : Pyrrolidine-2-carboxylic acid with (2R,4S) stereochemistry.
- Key Substituents :
- tert-Butoxycarbonyl (Boc) protecting group at the 1-position.
- Phenyl group at the 4-position.
- Comparison :
Sulfonamide/Sulfonyl-Containing Compounds
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()
- Core Structure : Pyrimidine-sulfonamide hybrid.
- Key Substituents :
- Morpholine linked via a sulfonyl group.
- Bromo and trimethylbenzenesulfonamide groups.
- The pyrimidine core in this compound differs significantly from the pyrrolidine-carboxylic acid scaffold, impacting conformational flexibility and target selectivity .
Carboxylic Acid Derivatives with Heterocyclic Moieties
2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()
- Core Structure : Pyrimidine-carboxylic acid.
- Key Substituents : Chloro and methyl groups.
- Comparison: The pyrimidine ring confers aromaticity and planar geometry, contrasting with the non-aromatic pyrrolidine ring. The chloro and methyl groups may influence halogen bonding or steric effects, unlike the nitro and sulfonyl groups in the target compound .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analysis.
Pharmacological and Industrial Relevance
- Drug Delivery : The nitro group could serve as a prodrug trigger, enabling targeted release in reductive environments (e.g., hypoxic tumors).
Biological Activity
(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid, commonly referred to as a sulfonylpyrrole compound, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyrrolidine ring and a morpholine sulfonyl group, contributing to its biological properties.
- Chemical Formula : C15H19N3O7S
- Molecular Weight : 385.4 g/mol
- CAS Number : 1008006-09-4
- IUPAC Name : 1-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidine-2-carboxylic acid
- Appearance : Powder
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, pyrrole derivatives have been shown to possess antibacterial effects against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Marinopyrrole A | MRSA | 32 |
| Phallusialides A | MRSA, E. coli | 32, 64 |
The mechanism of action for these compounds often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes, leading to cell death.
Enzyme Inhibition
Another area of interest is the potential of this compound to act as an inhibitor of specific enzymes. Sulfonamide derivatives have been documented to inhibit carbonic anhydrase and other enzymes critical for bacterial survival. This inhibition can lead to a decrease in bacterial proliferation and an increase in susceptibility to other antibiotics .
Study 1: Antibacterial Efficacy
A study conducted by Castro-Falcon et al. (2023) evaluated the antibacterial efficacy of various pyrrole derivatives, including sulfonylpyrroles. The results demonstrated that these compounds were effective against multi-drug resistant strains of bacteria, suggesting their potential as novel antibiotic agents .
Research highlighted in PubMed Central explored the mechanisms by which pyrrole-based compounds exert their antibacterial effects. It was found that these compounds could function as protonophores, altering membrane permeability and facilitating the influx of protons, which ultimately disrupts cellular homeostasis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
